N-Methylcalycinine

Beschreibung

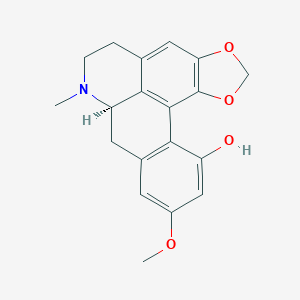

Structure

3D Structure

Eigenschaften

IUPAC Name |

(12R)-16-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-20-4-3-10-7-15-19(24-9-23-15)18-16(10)13(20)6-11-5-12(22-2)8-14(21)17(11)18/h5,7-8,13,21H,3-4,6,9H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOMHAXOBRLRFH-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC(=C5)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C(=CC(=C5)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Activity of N-Methylcalycinine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcalycinine is a naturally occurring proaporphine alkaloid isolated from the roots of Stephania epigaea.[1] This compound has garnered interest within the scientific community for its biological activities, most notably its role as an inhibitor of acetylcholinesterase (AChE).[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its quantitative data, experimental protocols, and its impact on cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and neuroscience.

Quantitative Biological Activity Data

The primary reported biological activity of this compound is its potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibitory potency of this compound has been quantified and is presented in the table below.

| Target Enzyme | Reported IC50 Value | Source Organism | Reference |

| Acetylcholinesterase (AChE) | 15.78 μM | Stephania epigaea | Dong et al., 2015 |

Table 1: Acetylcholinesterase Inhibitory Activity of this compound. The IC50 value represents the concentration of this compound required to inhibit 50% of the AChE enzyme activity. This data is derived from in vitro assays.

Experimental Protocols

The determination of the acetylcholinesterase inhibitory activity of this compound is typically performed using a well-established in vitro colorimetric method known as the Ellman's assay.

Ellman's Assay for Acetylcholinesterase Inhibition

Objective: To quantify the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

Principle: This assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) by AChE. The resulting 5-thio-2-nitrobenzoate anion (TNB2-) is a yellow-colored compound that can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

This compound - Test compound

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0). Stock solutions of this compound are typically prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the buffer.

-

Assay Mixture Preparation: In a 96-well microplate, the following are added in order:

-

Phosphate buffer

-

Varying concentrations of this compound (or a known inhibitor as a positive control, and buffer alone as a negative control).

-

DTNB solution.

-

-

Pre-incubation: The mixture is pre-incubated with the AChE enzyme for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, ATCI.

-

Measurement: The absorbance of the yellow-colored product is measured kinetically at 412 nm using a microplate reader at regular intervals for a specific duration (e.g., 5 minutes).

-

Data Analysis: The rate of reaction (change in absorbance per unit time) is calculated for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

N-Methylcalycinine: A Technical Guide to its Structure, Properties, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcalycinine is a naturally occurring proaporphine alkaloid found in several plant species, notably those of the Stephania, Corydalis, and Duguetia genera. This compound has garnered interest within the scientific community for its biological activities, particularly its role as an acetylcholinesterase (AChE) inhibitor, a property relevant to the study of neurodegenerative diseases. This technical guide provides a comprehensive overview of the structure, chemical properties, and known biological activities of this compound, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical Structure and Properties

This compound is classified as a proaporphine alkaloid, characterized by a specific tetracyclic ring system. Its formal chemical name is (12R)-16-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol[1]. The structural and chemical properties of this compound are summarized in the tables below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₉NO₄ | [1] |

| Molecular Weight | 325.36 g/mol | [1] |

| CAS Number | 86537-66-8 | |

| Appearance | Powder | |

| Classification | Alkaloid (Proaporphine) | |

| Computed LogP | 2.9 | [1] |

| Computed Density | 1.3±0.1 g/cm³ | |

| Computed Boiling Point | 531.9±50.0 °C at 760 mmHg |

Table 2: Spectroscopic Data for this compound

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

| ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C-NMR (100 MHz, CDCl₃) δ (ppm) |

| 6.78 (1H, d, J = 8.0 Hz, H-1) | 129.8 (C-1) |

| 6.65 (1H, d, J = 8.0 Hz, H-2) | 110.8 (C-2) |

| 5.91 (1H, d, J = 1.2 Hz, OCH₂O) | 147.2 (C-3) |

| 5.90 (1H, d, J = 1.2 Hz, OCH₂O) | 146.5 (C-4) |

| 6.55 (1H, s, H-8) | 100.9 (OCH₂O) |

| 3.86 (3H, s, -OCH₃) | 112.5 (C-8) |

| 2.45 (3H, s, -NCH₃) | 56.1 (-OCH₃) |

| 3.40 (1H, m, H-6a) | 43.6 (-NCH₃) |

| 3.01 (1H, m, H-7) | 62.9 (C-6a) |

| 2.65 (2H, m, H-5) | 52.8 (C-7) |

| 2.21 (2H, m, H-4) | 35.1 (C-5) |

| 28.7 (C-4) | |

| 124.7 (C-1a) | |

| 131.6 (C-1b) | |

| 126.3 (C-3a) | |

| 144.1 (C-7a) | |

| 187.3 (C-9) | |

| 151.2 (C-10) | |

| 205.1 (C-11) |

Biological Activity: Acetylcholinesterase Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests potential applications in the research of conditions characterized by cholinergic deficits.

Table 3: In Vitro Acetylcholinesterase Inhibitory Activity

| Compound | IC₅₀ (µM) |

| This compound | 24.8 |

| Galanthamine (Reference) | 1.5 |

Experimental Protocols

This section details the methodologies for the isolation of this compound from its natural source and the assay used to determine its acetylcholinesterase inhibitory activity.

Isolation of this compound from Stephania epigaea

The following protocol is a generalized procedure based on established methods for alkaloid extraction from Stephania species.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound on AChE is determined using a spectrophotometric method developed by Ellman.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme's activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound

-

Galanthamine (positive control)

-

96-well microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound (this compound at various concentrations) or the positive control.

-

Add the AChE solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control without any inhibitor.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Biosynthesis

This compound, as a proaporphine alkaloid, is biosynthesized in plants from the amino acid L-tyrosine through a series of enzymatic reactions. The key steps involve the formation of benzylisoquinoline alkaloids, which then undergo oxidative coupling to form the characteristic proaporphine skeleton.

Conclusion

This compound is a well-characterized proaporphine alkaloid with defined chemical and spectroscopic properties. Its inhibitory activity against acetylcholinesterase makes it a compound of interest for further investigation in the context of neuropharmacology. The experimental protocols provided herein offer a basis for its isolation and bioactivity assessment, facilitating further research and development efforts.

References

An In-Depth Technical Guide to N-Methylcalycinine: Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcalycinine, a proaporphine alkaloid, has emerged as a molecule of interest due to its notable biological activity, particularly its role as an acetylcholinesterase (AChE) inhibitor. This technical guide provides a comprehensive overview of the discovery, history, and known biological properties of this compound. It includes detailed experimental protocols for its isolation from natural sources and the assessment of its AChE inhibitory activity. Quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide illustrates key experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the methodologies employed in its study.

Introduction

This compound is a naturally occurring bioactive compound with the chemical formula C₁₉H₁₉NO₄.[1][2] It belongs to the proaporphine class of alkaloids and has been identified in several plant species, including Corydalis taliensis, Duguetia yeshidan, and Stephania epigaea.[1] The primary biological activity of this compound that has been investigated is its ability to inhibit acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine. This inhibitory action suggests potential therapeutic applications for this compound in conditions characterized by cholinergic deficits.

Discovery and History

The discovery of this compound is rooted in the phytochemical investigation of various plant species known for their traditional medicinal uses. The first significant report detailing the isolation of this compound was from the roots of Stephania epigaea by Dong et al. in 2015. In their study, this compound was isolated alongside other proaporphine and aporphine alkaloids. This research was pivotal in identifying its acetylcholinesterase inhibitory properties. While also reported in Corydalis taliensis and Duguetia yeshidan, the work on Stephania epigaea provides the most detailed account of its initial characterization and biological screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₉NO₄ | [1][2] |

| Molecular Weight | 325.36 g/mol | [2] |

| CAS Number | 86537-66-8 | [2] |

| Appearance | Powder | [2] |

| Purity | 95% - 99% (as commercially available) | [2] |

| Identification Methods | Mass Spectrometry, NMR, HPLC-DAD, HPLC-ELSD | [2] |

Biological Activity: Acetylcholinesterase Inhibition

The most well-documented biological activity of this compound is its inhibition of acetylcholinesterase (AChE). The study by Dong et al. (2015) demonstrated that this compound exhibits potent AChE inhibitory activity.

| Compound | IC₅₀ (μM) against AChE |

| This compound | 8.72 |

Data extracted from Dong, J. W., et al. (2015). Proaporphine and aporphine alkaloids with acetylcholinesterase inhibitory activity from Stephania epigaea. Fitoterapia, 104, 102-107.

Experimental Protocols

Isolation of this compound from Stephania epigaea

The following protocol is based on the methodology described by Dong et al. (2015).

5.1.1. Extraction and Preliminary Fractionation

-

Air-dry the roots of Stephania epigaea and grind them into a coarse powder.

-

Extract the powdered plant material with 95% ethanol (EtOH) at room temperature multiple times (e.g., 3 x 10 L).

-

Combine the ethanol extracts and concentrate them under reduced pressure to yield a crude extract.

-

Suspend the crude extract in water and perform a liquid-liquid partition with petroleum ether and ethyl acetate (EtOAc) sequentially.

-

Separate and concentrate the ethyl acetate fraction.

5.1.2. Chromatographic Separation

-

Subject the EtOAc-soluble fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform (CHCl₃) and methanol (MeOH) (e.g., starting from 100:0 to 0:100 v/v) to obtain several fractions.

-

Monitor the fractions using thin-layer chromatography (TLC).

-

Combine fractions showing similar TLC profiles.

-

Further purify the fraction containing this compound using repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Acetylcholinesterase Inhibition Assay

The following is a generalized protocol for determining the AChE inhibitory activity of this compound, based on the Ellman's method referenced in the study by Dong et al. (2015).

5.2.1. Reagents and Materials

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate reader

5.2.2. Assay Procedure

-

Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and a solution of this compound at various concentrations.

-

Add the AChE solution to each well and incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using the microplate reader.

-

The rate of the reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of detailed information in the scientific literature regarding the specific signaling pathways modulated by this compound beyond its direct inhibition of acetylcholinesterase. Further research is required to elucidate its broader mechanism of action and potential interactions with other cellular targets and signaling cascades.

Synthesis

To date, a specific total synthesis protocol for this compound has not been prominently reported in the scientific literature. The primary source of this compound remains isolation from its natural plant origins.

Conclusion and Future Directions

This compound is a proaporphine alkaloid with demonstrated potent acetylcholinesterase inhibitory activity. Its discovery and isolation from Stephania epigaea have provided a foundation for understanding its potential as a lead compound in drug discovery, particularly for neurodegenerative diseases. Future research should focus on several key areas:

-

Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for further study and the generation of analogs with potentially improved therapeutic properties.

-

Mechanism of Action: In-depth studies are needed to explore the broader pharmacological profile of this compound and to identify any additional cellular targets or signaling pathways it may affect.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound.

This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge of this compound and highlighting the promising avenues for future investigation.

References

N-Methylcalycinine (CAS 86537-66-8): A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcalycinine, a naturally occurring aporphine alkaloid isolated from the roots of Stephania epigaea, has been identified as a compound of interest due to its biological activity. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound (CAS 86537-66-8). It is intended to serve as a resource for researchers, scientists, and professionals in drug development. This document summarizes the compound's core properties, its primary biological activity as an acetylcholinesterase inhibitor, and available experimental methodologies. Due to the limited availability of public data, this guide also highlights areas where further research is required, particularly in quantitative activity metrics and synthetic procedures.

Core Compound Data

This compound is classified as an alkaloid, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms.

| Property | Data | Reference |

| CAS Number | 86537-66-8 | |

| Molecular Formula | C₁₉H₁₉NO₄ | [1][2] |

| Molecular Weight | 325.36 g/mol | [1][2] |

| IUPAC Name | (7aR)-10-methoxy-7-methyl-6,7,7a,8-tetrahydro-5H-[3][4]benzodioxolo[6,5,4-de]benzo[g]quinolin-12-ol | |

| Synonyms | N-Methylfissoldine | |

| Botanical Source | Stephania epigaea Lo | [4][5] |

| Physical Description | Powder | [1] |

| Purity (typical) | 95% - 99% (commercially available) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | [1] |

Biological Activity: Acetylcholinesterase Inhibition

The primary biological activity reported for this compound is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increased concentration and prolonged action of acetylcholine in the synaptic cleft, a mechanism of action for several drugs used in the treatment of Alzheimer's disease and other neurological conditions.

A study by Dong et al. (2015) identified this compound as one of several alkaloids from Stephania epigaea with potent acetylcholinesterase inhibitory activity. While the study highlighted the potent activity of this compound, the specific 50% inhibitory concentration (IC₅₀) value for this compound was not available in the publicly accessible abstracts or summaries of the paper. Further investigation of the full-text article is required to ascertain this specific quantitative metric.

Experimental Protocols

Proposed Isolation of this compound from Stephania epigaea

Workflow for Alkaloid Extraction and Isolation

Caption: A proposed workflow for the extraction and isolation of this compound.

Acetylcholinesterase Inhibitory Activity Assay (Ellman's Method)

The acetylcholinesterase inhibitory activity of this compound can be determined using the spectrophotometric method developed by Ellman. This assay is widely used and relies on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

Positive control (e.g., Galantamine or Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

-

Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

-

Assay in 96-well plate:

-

To each well, add:

-

Phosphate buffer

-

Test compound solution (this compound at various concentrations)

-

DTNB solution

-

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (typically 405-412 nm) at regular intervals for a set duration using a microplate reader.

-

-

Controls:

-

Blank: Contains all reagents except the enzyme.

-

Negative Control: Contains all reagents and the enzyme but no inhibitor.

-

Positive Control: Contains all reagents, the enzyme, and a known AChE inhibitor.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Signaling Pathway

The mechanism of action of this compound as an acetylcholinesterase inhibitor directly impacts cholinergic signaling. By preventing the breakdown of acetylcholine, it enhances the stimulation of both nicotinic and muscarinic acetylcholine receptors.

Cholinergic Synapse and the Effect of this compound

Caption: The inhibitory action of this compound on acetylcholinesterase in a cholinergic synapse.

Synthesis

A specific, validated synthetic route for this compound (CAS 86537-66-8) was not identified in the public domain during the literature search for this guide. The synthesis of aporphine alkaloids is a complex area of organic chemistry, often involving multiple steps and stereochemical considerations. Researchers interested in the synthesis of this compound would likely need to develop a novel synthetic pathway or adapt existing methods for related aporphine alkaloids.

Conclusion and Future Directions

This compound is a natural product with established acetylcholinesterase inhibitory activity. This property positions it as a compound of interest for further investigation in the context of neurodegenerative diseases and other conditions where cholinergic signaling is implicated. However, there are significant gaps in the publicly available data.

Key areas for future research include:

-

Quantitative Biological Activity: Determination and publication of the specific IC₅₀ value of this compound for acetylcholinesterase are crucial for comparative studies and understanding its potency.

-

Detailed Pharmacological Studies: In-depth studies are needed to characterize its mode of inhibition (e.g., competitive, non-competitive), selectivity for acetylcholinesterase over other cholinesterases, and its effects in cellular and in vivo models.

-

Elucidation of a Synthetic Route: The development of a reliable synthetic method would enable the production of larger quantities for research and facilitate the synthesis of analogs for structure-activity relationship studies.

-

Broader Biological Screening: Investigation of other potential biological activities of this compound is warranted, given the diverse pharmacological profiles of other aporphine alkaloids.

This technical guide provides a foundation for researchers entering the study of this compound. The identified gaps in knowledge represent opportunities for new and impactful research in the fields of natural product chemistry, pharmacology, and drug discovery.

References

- 1. CAS 86537-66-8 | this compound [phytopurify.com]

- 2. This compound | C19H19NO4 | CID 14604497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naturally Occurring Cholinesterase Inhibitors from Plants, Fungi, Algae, and Animals: A Review of the Most Effective Inhibitors Reported in 2012-2022 - Murray - Current Neuropharmacology [j-morphology.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

N-Methylcalycinine: A Preclinical Investigation into its Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-Methylcalycinine, a naturally occurring aporphine alkaloid isolated from the roots of Stephania epigaea, has emerged as a compound of interest for its potential therapeutic applications. Preclinical research has primarily focused on its activity as an inhibitor of acetylcholinesterase (AChE), an enzyme pivotal in the regulation of cholinergic neurotransmission. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, with a focus on its AChE inhibitory activity. While broader therapeutic applications in cancer and inflammation have been suggested for related alkaloids from the Stephania genus, specific preclinical evidence for this compound in these areas is not yet publicly available. This document summarizes the quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathway associated with its established mechanism of action.

Core Therapeutic Target: Acetylcholinesterase Inhibition

The primary therapeutic potential of this compound identified in preclinical studies is its ability to inhibit acetylcholinesterase (AChE). AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the cornerstone of several approved therapies for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.

Quantitative Data: In Vitro Acetylcholinesterase Inhibition

The following table summarizes the quantitative data for the acetylcholinesterase inhibitory activity of this compound as reported in the scientific literature.

| Compound | Target | Assay Type | IC50 (µM) | Source |

| This compound | Acetylcholinesterase (AChE) | In Vitro Enzyme Assay | 10.72 | Dong et al., 2015[1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Potential Therapeutic Applications (Exploratory)

While the primary evidence for this compound's therapeutic potential lies in its AChE inhibitory activity, alkaloids isolated from the Stephania genus have demonstrated a broader range of biological activities, including cytotoxic and anti-inflammatory effects. It is plausible that this compound may share some of these properties; however, specific preclinical studies to confirm and quantify these effects for this compound are not yet available in the public domain.

Anticancer Potential

Several alkaloids from Stephania epigaea have been reported to exhibit cytotoxic activity against various human cancer cell lines. This suggests a potential avenue for research into the anticancer properties of this compound. Future studies would need to evaluate its efficacy against a panel of cancer cell lines and in preclinical in vivo models.

Anti-inflammatory Potential

The traditional use of Stephania epigaea in folk medicine for treating inflammatory conditions points towards the potential anti-inflammatory properties of its constituent alkaloids. The mechanism of action could involve the modulation of key inflammatory pathways, such as the NF-κB signaling cascade. Further investigation is required to determine if this compound possesses clinically relevant anti-inflammatory activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to the preclinical evaluation of this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This in vitro assay is a widely used method to determine the inhibitory effect of a compound on AChE activity.

Principle: The assay is based on the measurement of the rate of hydrolysis of acetylthiocholine iodide (ATCI) by AChE. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (or other suitable source)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound (test compound)

-

Donepezil or Galantamine (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, ATCI solution, to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes) using a microplate reader.

-

Calculate the rate of reaction (enzyme activity) for each concentration of the test compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, etc.)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (test compound)

-

Doxorubicin or Paclitaxel (positive control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and the positive control for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

-

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the test compound concentration.

Signaling Pathways and Experimental Workflows

Cholinergic Neurotransmission and AChE Inhibition

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase, which plays a crucial role in cholinergic neurotransmission. The following diagram illustrates this pathway.

Caption: Cholinergic signaling and the inhibitory action of this compound.

Experimental Workflow: In Vitro AChE Inhibition Assay

The following diagram outlines the typical workflow for an in vitro acetylcholinesterase inhibition assay.

Caption: Workflow for determining AChE inhibitory activity.

Conclusion and Future Directions

This compound has demonstrated clear potential as an acetylcholinesterase inhibitor in preclinical in vitro studies. This foundational evidence warrants further investigation into its efficacy and safety in in vivo models of cholinergic dysfunction. To fully elucidate its therapeutic potential, future research should focus on:

-

In vivo efficacy studies: Evaluating the cognitive-enhancing or neuromuscular effects of this compound in relevant animal models.

-

Pharmacokinetic and safety profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

-

Exploration of anticancer and anti-inflammatory activities: Conducting in vitro and in vivo studies to confirm and quantify any potential cytotoxic or anti-inflammatory effects of this compound.

-

Mechanism of action studies: Investigating the molecular signaling pathways modulated by this compound, particularly in the context of any observed anticancer or anti-inflammatory activities.

The development of this compound as a potential therapeutic agent is in its early stages. The data presented in this guide provides a solid foundation for its continued preclinical development, with a primary focus on its role as an acetylcholinesterase inhibitor.

References

N-Methylcalycinine Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Overview of a Promising Class of Aporphine Alkaloids for Therapeutic Development

Introduction

N-Methylcalycinine and its related derivatives and analogs represent a compelling class of aporphine alkaloids with significant potential for therapeutic development, particularly in the realm of oncology. Aporphine alkaloids, a large and structurally diverse group of isoquinoline alkaloids found in various plant species, have long been recognized for their wide range of biological activities.[1] While specific research on this compound itself is limited, the broader family of aporphine alkaloids has been extensively studied, revealing potent cytotoxic, antitumor, and cell cycle modulatory effects.[1][2] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core characteristics of this compound derivatives and analogs, drawing upon the wealth of data available for the aporphine alkaloid class to infer potential mechanisms of action, experimental protocols for evaluation, and relevant signaling pathways.

Core Compound Profile: this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₉NO₄ |

| Molecular Weight | 325.36 g/mol |

| IUPAC Name | (6aR)-5,6,6a,7-tetrahydro-2-methoxy-6-methyl-4H-dibenzo[de,g]quinoline-1,9-diol |

| CAS Number | 86537-66-8 |

| Class | Aporphine Alkaloid |

Anticipated Biological Activity and Therapeutic Potential

Based on extensive research into the aporphine alkaloid class, this compound derivatives and analogs are anticipated to exhibit significant cytotoxic and antiproliferative activities against a range of cancer cell lines.[3][4][5] The primary mechanisms of action are likely to involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, preventing cancer cells from proliferating.[6][7][8][9]

Cytotoxicity Data of Structurally Related Aporphine Alkaloids

To provide a quantitative perspective on the potential potency of this compound derivatives, the following table summarizes the cytotoxic activities (IC₅₀ values) of several well-characterized aporphine alkaloids against various human cancer cell lines.

| Aporphine Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Liriodenine | A-549 (Lung Carcinoma) | 12.0 - 18.2 µg/ml | [3] |

| K-562 (Leukemia) | 12.0 - 18.2 µg/ml | [3] | |

| HeLa (Cervical Cancer) | 12.0 - 18.2 µg/ml | [3] | |

| MDA-MB-231 (Breast Cancer) | 12.0 - 18.2 µg/ml | [3] | |

| Norushinsunine | A-549 (Lung Carcinoma) | 7.4 - 8.8 µg/ml | [3] |

| K-562 (Leukemia) | 7.4 - 8.8 µg/ml | [3] | |

| HeLa (Cervical Cancer) | 7.4 - 8.8 µg/ml | [3] | |

| MDA-MB-231 (Breast Cancer) | 7.4 - 8.8 µg/ml | [3] | |

| Reticuline | A-549 (Lung Carcinoma) | 13.0 - 19.8 µg/ml | [3] |

| K-562 (Leukemia) | 13.0 - 19.8 µg/ml | [3] | |

| HeLa (Cervical Cancer) | 13.0 - 19.8 µg/ml | [3] | |

| MDA-MB-231 (Breast Cancer) | 13.0 - 19.8 µg/ml | [3] | |

| Compound 2 (from Stephania dielsiana) | HepG2 (Liver Cancer) | 3.20 ± 0.18 | [5] |

| MCF7 (Breast Cancer) | 3.10 ± 0.06 | [5] | |

| OVCAR8 (Ovarian Cancer) | 3.40 ± 0.007 | [5] | |

| Boldine | Kasumi (Leukemia) | 46 | [10] |

| KG-1 (Leukemia) | 116 | [10] | |

| K-562 (Leukemia) | 145 | [10] |

Key Experimental Protocols for Evaluation

The following section details standard experimental protocols that are crucial for the synthesis and biological evaluation of this compound derivatives and analogs.

Synthesis of N-Methylated Derivatives

The synthesis of N-methylated analogs of alkaloids can be achieved through various established methods. A common approach involves a three-step process:

-

Imine Formation: Reaction of a suitable benzaldehyde with a primary amine (like tyramine) to form an imine intermediate.

-

Hydrogenation: Reduction of the imine to a secondary amine.

-

N-methylation: Introduction of a methyl group to the secondary amine to yield the final N-methylated product.[11]

Detailed synthetic procedures for specific calycanthaceous alkaloid analogs have also been reported and may serve as a reference.[12]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 4 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative or analog for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.[13]

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis: Propidium Iodide Staining

This method utilizes the DNA-intercalating agent propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.[8]

Potential Signaling Pathways

The anticancer effects of aporphine alkaloids are often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. Based on studies of related alkaloids, this compound derivatives may exert their effects through the following pathways:

-

PI3K/AKT/mTOR Pathway: This is a crucial pathway in regulating cell growth and survival. Inhibition of this pathway by aporphine alkaloids can lead to decreased proliferation and induction of apoptosis.[2][14]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including proliferation and differentiation. Its modulation by aporphine alkaloids can contribute to their anticancer effects.[14][15]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in inflammation and cell survival. Inhibition of this pathway is another mechanism by which aporphine alkaloids can induce apoptosis in cancer cells.[14]

-

p53 and Bcl-2 Family Proteins: Aporphine alkaloids can induce apoptosis by upregulating the expression of the tumor suppressor protein p53 and pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins such as Bcl-2.[4]

Visualizing the Workflow and Pathways

To facilitate a clearer understanding of the experimental and logical frameworks discussed, the following diagrams have been generated using Graphviz.

Caption: A generalized experimental workflow for the development and evaluation of this compound analogs.

Caption: Postulated signaling pathways modulated by this compound analogs leading to anticancer effects.

Conclusion

While direct experimental data on this compound and its immediate derivatives remain to be published, the extensive body of research on the broader class of aporphine alkaloids provides a robust framework for guiding future drug discovery and development efforts. The anticipated cytotoxic and antiproliferative properties, likely mediated through the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways, position this compound analogs as a promising area for further investigation. The experimental protocols and conceptual frameworks outlined in this guide offer a solid foundation for researchers to systematically explore the therapeutic potential of this intriguing class of natural product derivatives.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. article.sapub.org [article.sapub.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alkaloids Isolated from Natural Herbs as the Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deciphering Steroidal and Aporphine Alkaloids as Antileukemic Agents by Approaches of Molecular Networking and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of calycanthaceous alkaloid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

N-Methylcalycinine: In Vitro Assay Methods

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Methylcalycinine is a natural alkaloid compound that has garnered interest for its potential therapeutic properties.[1][2] Isolated from plants such as Stephania epigaea, it has been associated with several biological activities, including acetylcholinesterase (AChE) inhibition, and has been suggested for research in areas like inflammation and cancer. This document provides detailed protocols for in vitro assays to investigate the bioactivity of this compound.

Acetylcholinesterase (AChE) Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine.

Experimental Protocol

This protocol is based on the Ellman method, which uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to quantify the product of the enzymatic reaction.[3][4][5]

Materials:

-

This compound

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Donepezil or Galanthamine (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

-

-

Assay Reaction:

-

In a 96-well plate, add 25 µL of different concentrations of this compound solution.

-

Add 50 µL of AChE solution to each well.

-

Add 125 µL of phosphate buffer to each well.

-

For the positive control, use a known AChE inhibitor like Donepezil. For the negative control, use the buffer with the enzyme but without the inhibitor.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the ATCI solution.

-

Add 50 µL of DTNB solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Take readings every minute for 5-10 minutes to monitor the reaction kinetics.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).[6][7]

-

Data Presentation

Table 1: Hypothetical AChE Inhibition Data for this compound

| This compound Conc. (µM) | % Inhibition (Mean ± SD) |

| 1 | 15.2 ± 2.1 |

| 10 | 48.9 ± 3.5 |

| 50 | 75.6 ± 4.2 |

| 100 | 92.1 ± 1.8 |

| IC50 (µM) | ~12.5 |

Note: The data presented in this table is for illustrative purposes only.

Experimental Workflow

Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the potential anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[8][9][10][11][12]

Experimental Protocol

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

-

CO2 incubator

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Remove the medium and replace it with fresh medium containing various concentrations of this compound.

-

Incubate for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control (cells with medium only) and a positive control (cells with LPS only).

-

Incubate for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement and Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve.

-

Determine the percentage of NO production inhibition relative to the LPS-treated positive control.

-

Data Presentation

Table 2: Hypothetical Inhibition of NO Production by this compound in LPS-stimulated RAW 264.7 Cells

| Treatment | This compound Conc. (µM) | NO Production (µM) (Mean ± SD) | % Inhibition |

| Control (No LPS) | - | 1.2 ± 0.3 | - |

| LPS (1 µg/mL) | - | 25.8 ± 2.5 | 0 |

| LPS + this compound | 1 | 20.5 ± 1.9 | 20.5 |

| LPS + this compound | 10 | 12.1 ± 1.1 | 53.1 |

| LPS + this compound | 50 | 5.7 ± 0.8 | 77.9 |

Note: The data presented in this table is for illustrative purposes only.

Signaling Pathway

Cytotoxicity Assays

To evaluate the potential of this compound in cancer research, it is essential to determine its cytotoxic effects on cancer cell lines. The MTT and LDH assays are commonly used for this purpose.

MTT Assay

The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13][14][15][16]

Materials:

-

This compound

-

Cancer cell line (e.g., HeLa, A549, MCF-7)

-

Appropriate cell culture medium with FBS and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

DMSO or Solubilization solution

-

96-well cell culture plate

-

CO2 incubator

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.

-

LDH Assay

The LDH (Lactate Dehydrogenase) assay measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium.[17][18][19][20][21]

Materials:

-

This compound

-

Target cell line

-

Cell culture medium

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (for maximum LDH release control)

-

96-well plate

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same procedure as for the MTT assay.

-

-

Sample Collection:

-

After the treatment period, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.

-

-

LDH Reaction:

-

Add the LDH reaction mixture from the kit to each well containing the supernatant.

-

Incubate at room temperature for 30 minutes, protected from light.

-

-

Measurement:

-

Measure the absorbance at 490 nm.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs)] x 100

-

'Spontaneous Release' is from untreated cells, and 'Maximum Release' is from cells treated with lysis buffer.

-

Data Presentation

Table 3: Hypothetical Cytotoxicity of this compound on a Cancer Cell Line (MTT Assay)

| This compound Conc. (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 |

| 1 | 95.3 ± 4.5 |

| 10 | 72.8 ± 5.1 |

| 50 | 45.2 ± 3.9 |

| 100 | 18.7 ± 2.3 |

| IC50 (µM) | ~48 |

Note: The data presented in this table is for illustrative purposes only.

Experimental Workflow

References

- 1. This compound | C19H19NO4 | CID 14604497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 86537-66-8 | this compound [phytopurify.com]

- 3. assaygenie.com [assaygenie.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IC50 Calculator | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]

- 12. thaiscience.info [thaiscience.info]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 19. LDH Cytotoxicity Assay [bio-protocol.org]

- 20. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 21. LDH cytotoxicity assay [protocols.io]

Application Notes and Protocols for Acetylcholinesterase Inhibition Assay Using N-Methylcalycinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the synaptic signal.[1][2][3] Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders characterized by a deficit in cholinergic transmission.[1][2][4] By preventing the breakdown of acetylcholine, AChE inhibitors increase its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][5]

N-Methylcalycinine is a natural proaporphine alkaloid isolated from the roots of Stephania epigaea.[6] It has been identified as a potent inhibitor of acetylcholinesterase, making it a compound of significant interest for drug discovery and development in the context of neurodegenerative diseases.[6] These application notes provide a detailed protocol for the in vitro assessment of the AChE inhibitory activity of this compound using a colorimetric assay.

Principle of the Assay

The most widely used method for measuring AChE activity in vitro is the colorimetric assay developed by Ellman.[2] This method utilizes acetylthiocholine (ATC) as a substrate for AChE. The enzymatic hydrolysis of ATC produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The intensity of the yellow color is directly proportional to the amount of thiocholine produced and thus to the AChE activity. The absorbance of TNB is measured spectrophotometrically at 412 nm.[2][7] The inhibitory activity of this compound is determined by measuring the reduction in AChE activity in its presence compared to a control without the inhibitor.

Quantitative Data

The inhibitory potency of a compound against acetylcholinesterase is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. While this compound has been reported to exhibit potent AChE inhibitory activity, the specific IC50 value is detailed within the full text of the primary research article. For comparative purposes, the IC50 values of other alkaloids from Stephania epigaea and standard AChE inhibitors are presented below.

| Compound | Source Organism | Acetylcholinesterase (AChE) IC50 (µM) | Reference |

| This compound | Stephania epigaea | Potent Inhibitory Activity* | Dong et al., 2015[6] |

| Epiganine B | Stephania epigaea | 4.36 | Dong et al., 2015[6] |

| Dehydrodicentrine | Stephania epigaea | 2.98 | Dong et al., 2015[6] |

| Romerine | Stephania epigaea | Potent Inhibitory Activity | Dong et al., 2015[6] |

| Romeline | Stephania epigaea | Potent Inhibitory Activity | Dong et al., 2015[6] |

| Phanostenine | Stephania epigaea | Potent Inhibitory Activity | Dong et al., 2015[6] |

| Dicentrine | Stephania epigaea | Potent Inhibitory Activity | Dong et al., 2015[6] |

| Donepezil | Synthetic | 0.027 ± 0.002 | Zhang et al., 2021[8] |

| Physostigmine | Physostigma venenosum | 0.18 ± 0.01 | Zhang et al., 2021[8] |

| Rivastigmine | Synthetic | 71 ± 3 | Zhang et al., 2021[8] |

*The specific IC50 value for this compound is reported in the full-text article by Dong et al., 2015. Researchers should consult this primary source for the precise quantitative data.

Experimental Protocols

Materials and Reagents

-

This compound (or extract containing the compound)

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

-

Positive control inhibitor (e.g., Donepezil or Physostigmine)

Preparation of Reagents

-

Phosphate Buffer (50 mM, pH 8.0): Prepare by dissolving the appropriate amount of phosphate salt (e.g., sodium phosphate monobasic and dibasic) in distilled water and adjusting the pH to 8.0.

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate over the measurement period. A typical concentration is 0.1 U/mL.

-

ATCI Solution (Substrate): Prepare a stock solution of ATCI in phosphate buffer (e.g., 15 mM). This solution should be prepared fresh daily.

-

DTNB Solution (Ellman's Reagent): Prepare a stock solution of DTNB in phosphate buffer (e.g., 3 mM). Store protected from light.

-

This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Working Inhibitor Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid affecting enzyme activity.

Assay Procedure

-

Plate Setup:

-

Blank: 180 µL Phosphate Buffer + 20 µL ATCI Solution

-

Control (100% Activity): 160 µL Phosphate Buffer + 20 µL AChE Solution + 20 µL ATCI Solution

-

Inhibitor Wells: 140 µL Phosphate Buffer + 20 µL this compound Working Solution + 20 µL AChE Solution + 20 µL ATCI Solution

-

It is recommended to perform all measurements in triplicate.

-

-

Pre-incubation:

-

To each well (except the blank and substrate control), add the appropriate volumes of phosphate buffer and either the inhibitor working solution or buffer (for the control).

-

Add the AChE solution to these wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the ATCI solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately after adding the substrate, start measuring the absorbance at 412 nm using a microplate reader.

-

Take readings kinetically over a period of 5-10 minutes at regular intervals (e.g., every 30 seconds).

-

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:

-

V_control is the rate of reaction in the absence of the inhibitor.

-

V_inhibitor is the rate of reaction in the presence of the inhibitor.

-

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of this compound that produces 50% inhibition of AChE activity, which can be determined by non-linear regression analysis of the dose-response curve.

Visualizations

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

Caption: Cholinergic signaling and the mechanism of this compound.

References

- 1. Naturally Occurring Cholinesterase Inhibitors from Plants, Fungi, Algae, and Animals: A Review of the Most Effective Inhibitors Reported in 2012-2022 - Murray - Current Neuropharmacology [j-morphology.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: N-Methylcalycinine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcalycinine is a natural alkaloid compound that has garnered interest within the scientific community for its biological activities. Primarily recognized as an acetylcholinesterase (AChE) inhibitor, it holds potential for research in neurodegenerative diseases and other neurological disorders.[1] These application notes provide detailed protocols for the solubilization of this compound in Dimethyl Sulfoxide (DMSO) for use in cell culture experiments, along with guidelines for its application in cell-based assays.

Physicochemical Data and Solubility

Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. The following table summarizes key physicochemical properties and provides a protocol for solubilization in DMSO.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₉NO₄ | [2] |

| Molecular Weight | 325.36 g/mol | [2] |

| Appearance | Powder | [1] |

| Solubility | Soluble in DMSO | General Laboratory Practice |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be diluted to the desired final concentration in cell culture media.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-warm an aliquot of anhydrous DMSO to room temperature.

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, weigh 3.25 mg of this compound for every 1 mL of DMSO.

-

Add the appropriate volume of room temperature DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube, if necessary, especially for long-term storage.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Note: DMSO is a powerful solvent and can be toxic to cells at high concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability, typically below 0.5% (v/v).

Protocol 2: General Protocol for this compound Treatment in Adherent Cell Culture

This protocol provides a general workflow for treating adherent cells with this compound. The final concentration and treatment duration should be optimized for the specific cell line and experimental design.

Materials:

-

Adherent cells cultured in appropriate vessels (e.g., 96-well plates, T-25 flasks)

-

Complete cell culture medium

-

This compound DMSO stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS), sterile

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed cells into the desired culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Prepare the working concentrations of this compound by diluting the DMSO stock solution into pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.

-

Prepare a vehicle control by adding the same volume of DMSO to an equal volume of culture medium as used for the highest concentration of this compound.

-

Remove the existing culture medium from the cells.

-

Wash the cells once with sterile PBS (optional, depending on the cell line and experimental sensitivity).

-

Add the culture medium containing the desired concentrations of this compound or the vehicle control to the respective wells or flasks.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Proceed with the downstream assay (e.g., cell viability assay, protein extraction, etc.).

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Cell Viability Assay

The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability.

Caption: Workflow for a cell viability experiment with this compound.

Postulated Signaling Pathway of this compound in Neuronal Cells

As an acetylcholinesterase inhibitor, this compound is expected to increase the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic signaling. This can have neuroprotective effects.

Caption: Postulated signaling pathway of this compound.

References

Application Notes and Protocols for Preparing N-Methylcalycinine Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of N-Methylcalycinine, a natural alkaloid compound. The information is intended to ensure accuracy, reproducibility, and stability for experimental use.

Physicochemical Properties

This compound is an alkaloid known for its biological activities, including the inhibition of acetylcholinesterase (AChE).[1][2] Accurate preparation of stock solutions begins with understanding its fundamental properties.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉NO₄ | [1][3][4] |

| Molecular Weight | 325.36 g/mol | [1][4] |

| CAS Number | 86537-66-8 | [1][4] |

| Appearance | Powder | [4][5] |

| Purity | Typically >95% | [4] |

Recommended Solvents and Solubility

This compound is a powdered solid that is not readily soluble in aqueous solutions. Organic solvents are required for creating concentrated stock solutions.

| Solvent | Suitability | Notes |

| DMSO | Recommended | Common solvent for creating high-concentration stocks for in vitro assays. |

| Ethanol | Suitable | Can be used, but may have lower solubility compared to DMSO. |

| Chloroform | Possible | Mentioned as a potential solvent.[2] Use with appropriate safety measures. |

| Dichloromethane | Possible | Mentioned as a potential solvent.[2] Use with appropriate safety measures. |

Improving Solubility: To aid dissolution, gentle warming of the solution to 37°C or brief sonication in an ultrasonic bath is recommended.[5] Always ensure the vial is sealed tightly before warming to prevent evaporation.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent serial dilutions for various experimental assays.

Materials:

-

This compound powder (purity >95%)

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile tips

Equipment:

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Ultrasonic bath (optional)

Workflow for Stock Solution Preparation:

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Procedure:

-

Calculation: First, calculate the mass of this compound required. The formula is: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

For 1 mL of a 10 mM solution:

-

Mass (mg) = 10 mmol/L × 0.001 L × 325.36 g/mol × 1000 mg/g

-

Mass (mg) = 3.25 mg

-

-

-

Weighing: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation. Accurately weigh 3.25 mg of the powder and place it in a sterile vial.

-

Dissolving: Add 1.0 mL of anhydrous DMSO to the vial containing the powder.

-